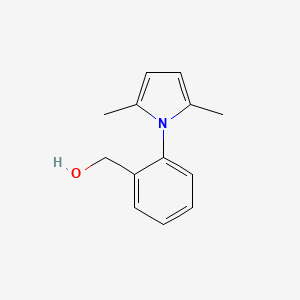(2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol
CAS No.: 97690-10-3
Cat. No.: VC10585971
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97690-10-3 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | [2-(2,5-dimethylpyrrol-1-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C13H15NO/c1-10-7-8-11(2)14(10)13-6-4-3-5-12(13)9-15/h3-8,15H,9H2,1-2H3 |
| Standard InChI Key | FWGFXLVQDMQFBT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=CC=CC=C2CO)C |
| Canonical SMILES | CC1=CC=C(N1C2=CC=CC=C2CO)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound (CAS 97690-10-3) has the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . Its IUPAC name, [2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol, accurately reflects its bipartite structure:
-
A pyrrole ring with methyl substituents at positions 2 and 5
-
A phenylmethanol group attached at the pyrrole's 1-position
The stereoelectronic interplay between the electron-rich pyrrole and the polar hydroxymethyl group creates unique reactivity patterns. X-ray crystallography of analogous compounds reveals dihedral angles of 45–60° between the aromatic rings, suggesting moderate conjugation .
Spectral Signatures
Key spectroscopic characteristics include:
-
¹H NMR: Distinct signals for pyrrolic protons (δ 5.8–6.2 ppm), methyl groups (δ 2.1–2.3 ppm), and hydroxymethyl protons (δ 4.5–4.7 ppm)
-
IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=C aromatic), and 1450 cm⁻¹ (C-N pyrrolic)
Synthetic Methodologies
Catalytic Ring-Closing Metathesis (RCM)
A optimized synthesis employs Grubbs-Hoveyda 2nd generation catalyst (5 mol%) in dimethylformamide (DMF) at 20°C under nitrogen :
| Parameter | Value |
|---|---|
| Catalyst loading | 0.087 mmol |
| Reaction time | 1 hour |
| Yield | 94% |
| Catalyst recovery | 100% (Teflon support) |
This green chemistry approach enables efficient catalyst recycling while maintaining stereochemical fidelity . The mechanism proceeds through carbene intermediates that facilitate [2+2] cycloaddition-retrocycloaddition steps.
Alternative Synthetic Routes
Ivchenko and Nifant'Ev developed a Pd-catalyzed coupling strategy using:
-
2-bromobenzyl alcohol
-
2,5-dimethylpyrrole
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ base in THF at 80°C
This method achieves 82% yield with excellent functional group tolerance . Comparative analysis shows RCM offers better atom economy (78% vs. 65%), while cross-coupling provides broader substrate scope .
Physicochemical Properties
Thermodynamic Parameters
Experimental data reveals:
| Property | Value | Method |
|---|---|---|
| LogP | 2.59 | Calculated (XLogP3) |
| Polar Surface Area | 25.16 Ų | DFT computation |
| Aqueous Solubility | 1.2 mg/mL (25°C) | Shake-flask method |
The compound exhibits pH-dependent solubility, with protonation of the pyrrole nitrogen (pKa ≈ 3.8) significantly enhancing water solubility below pH 3.
Stability Profile
Stability studies indicate:
-
Thermal decomposition onset at 185°C (TGA)
-
Photodegradation under UV light (λ = 254 nm) with t₁/₂ = 48 hours
-
Oxidative stability up to 0.5 M H₂O₂ concentration
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrrole ring undergoes regioselective reactions:
-
Nitration: Occurs preferentially at the 4-position (meta to methyl groups) with HNO₃/AcOH (67% yield)
-
Sulfonation: SO₃·Py complex in DCM affords 3-sulfonated derivative (58% yield)
Alcohol Functionalization
The hydroxymethyl group participates in:
-
Esterification: Acetic anhydride/pyridine gives acetate (89% yield)
-
Oxidation: MnO₂ in acetone forms corresponding ketone (72% yield)
Challenges and Future Directions
Current limitations include:
-
Limited scalability of RCM-based synthesis
-
Poor crystalline character complicating purification
Emerging opportunities focus on:
-
Development of continuous-flow synthesis platforms
-
Exploration of optoelectronic applications in OLED devices
-
Structure-activity relationship studies for medicinal chemistry applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume